molecular formula C7H4F4O B13124972 4-(Difluoromethyl)-2,6-difluorophenol

4-(Difluoromethyl)-2,6-difluorophenol

Cat. No.: B13124972
M. Wt: 180.10 g/mol
InChI Key: CQKIPDAFTSLDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-2,6-difluorophenol is an organofluorine compound characterized by the presence of difluoromethyl and difluorophenol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of phenol derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often include the use of a base and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)-2,6-difluorophenol may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. These methods aim to achieve high yields and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2,6-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

4-(Difluoromethyl)-2,6-difluorophenol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,6-difluorophenol involves its interaction with molecular targets through hydrogen bonding and electronic effects. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. This interaction can modulate enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of difluoromethyl and difluorophenol groups, which confer distinct chemical and physical properties. These properties include enhanced metabolic stability, solubility, and the ability to form strong hydrogen bonds .

Properties

Molecular Formula

C7H4F4O

Molecular Weight

180.10 g/mol

IUPAC Name

4-(difluoromethyl)-2,6-difluorophenol

InChI

InChI=1S/C7H4F4O/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,7,12H

InChI Key

CQKIPDAFTSLDGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.